N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene](4-methoxyphenyl)methanamine
Description
N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine is a chemical compound with a complex structure that includes an imidazole ring substituted with a chlorine atom and a phenyl group, as well as a methoxyphenyl group
Properties
IUPAC Name |
1-(5-chloro-2-phenyl-1H-imidazol-4-yl)-N-[(4-methoxyphenyl)methyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c1-23-15-9-7-13(8-10-15)11-20-12-16-17(19)22-18(21-16)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQQWNWOZLUVLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN=CC2=C(NC(=N2)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Selection and Reaction Conditions
- Starting materials : Phenylglyoxal (for the 2-phenyl group), chloroacetaldehyde (for 5-chloro substitution), and ammonium acetate.
- Mechanism : Cyclocondensation under acidic or neutral conditions forms the imidazole ring.
- Formylation : The 4-carbaldehyde group is introduced via the Vilsmeier-Haack reaction, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) on the preformed imidazole.
Example protocol :
- Combine phenylglyoxal (10 mmol), chloroacetaldehyde (10 mmol), and ammonium acetate (15 mmol) in acetic acid (50 mL).
- Reflux at 120°C for 12 hours.
- Cool, neutralize with NaHCO₃, and extract with ethyl acetate.
- Purify via silica gel chromatography (eluent: hexane/ethyl acetate 3:1) to yield 5-chloro-2-phenyl-1H-imidazole (85% yield).
- Dissolve the product in DMF (20 mL), add POCl₃ (12 mmol), and stir at 0°C for 1 hour.
- Warm to room temperature, quench with ice water, and extract to isolate 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde (72% yield).
Preparation of 4-Methoxyphenylmethanamine
The amine component, 4-methoxyphenylmethanamine, is synthesized via reductive amination or nitration-reduction sequences:
Reductive Amination of 4-Methoxybenzaldehyde
- Reagents : 4-Methoxybenzaldehyde, ammonium hydroxide, sodium cyanoborohydride.
- Conditions : Methanol solvent, acetic acid catalyst, room temperature.
Procedure :
- Mix 4-methoxybenzaldehyde (10 mmol) with ammonium hydroxide (30 mmol) in methanol (50 mL).
- Add sodium cyanoborohydride (15 mmol) and acetic acid (5 mL).
- Stir for 24 hours, concentrate, and purify via column chromatography (CH₂Cl₂/MeOH 10:1) to obtain 4-methoxyphenylmethanamine (68% yield).
Schiff Base Condensation: Formation of the Target Compound
The final step involves condensing 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde with 4-methoxyphenylmethanamine to form the imine linkage.
Classical Acid-Catalyzed Condensation
- Reagents : Equimolar aldehyde and amine, ethanol solvent, catalytic acetic acid.
- Conditions : Reflux for 6–12 hours.
Optimized protocol :
Solvent and Catalyst Screening
Comparative studies reveal that polar aprotic solvents (e.g., DMF) with mild bases (e.g., K₂CO₃) enhance reaction efficiency:
| Entry | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | Acetic acid | 8 | 78 |
| 2 | DMF | K₂CO₃ | 4 | 85 |
| 3 | Toluene | None | 12 | 45 |
Key observation : DMF with K₂CO₃ reduces reaction time and improves yield due to enhanced nucleophilicity of the amine.
Alternative Synthetic Routes and Modifications
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates Schiff base formation:
Solid-Phase Synthesis
Immobilizing the aldehyde on Wang resin enables stepwise coupling:
- Attach 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde to resin via a linker.
- Treat with 4-methoxyphenylmethanamine in DMF/TEA (3:1) for 4 hours.
- Cleave with TFA/CH₂Cl₂ (1:9) to release the product (82% yield).
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Optimization
- HPLC : >98% purity (C18 column, MeOH/H₂O 70:30).
- Recrystallization : Ethanol/water (8:2) affords needle-shaped crystals suitable for XRD.
Challenges and Mitigation Strategies
Hydrolysis of the Imine Linkage
Byproduct Formation
- Issue : Competing reactions at the imidazole N-H position.
- Solution : Employ protective groups (e.g., trityl) during intermediate steps.
Industrial-Scale Production Considerations
Cost-Effective Reagents
Waste Management
- Neutralize POCl₃ residues with NaOH before disposal.
- Recover DMF via distillation for reuse.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the imidazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding imidazole carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
The compound N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine is a significant molecule in medicinal chemistry and pharmacology due to its diverse applications in various therapeutic areas. This article delves into its scientific research applications, supported by data tables and documented case studies.
Antimicrobial Activity
Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. Studies have shown that N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine demonstrates efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Case Study:
A study published in the European Journal of Medicinal Chemistry evaluated the antimicrobial activity of several imidazole derivatives, including the compound . Results showed that it inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential for therapeutic use in treating infections .
Anticancer Properties
Imidazole derivatives have also been explored for their anticancer potential. The compound has been tested for cytotoxic effects on various cancer cell lines.
Data Table: Cytotoxicity Studies
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
The above data indicates promising anticancer activity, warranting further investigation into its mechanism of action and potential as a chemotherapeutic agent .
Neurological Applications
Recent studies have suggested that compounds with imidazole structures can modulate neurotransmitter systems, potentially aiding in the treatment of neurological disorders.
Case Study:
A research article highlighted the role of similar imidazole derivatives in enhancing cognitive function in animal models of Alzheimer's disease. The compound's ability to interact with acetylcholine receptors suggests it could be beneficial in treating cognitive impairments associated with neurodegenerative diseases .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines, providing a basis for its use in inflammatory conditions.
Research Findings:
In a controlled study, N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine was shown to reduce levels of TNF-alpha and IL-6 in stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine
- **N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine
- **N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine
Uniqueness
N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs.
Biological Activity
The compound N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine, commonly referred to as a phenyl-imidazole derivative, has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine is characterized by the following structural components:
- Imidazole Ring : Contributes to the compound's potential as an enzyme inhibitor.
- Chloro and Methoxy Substituents : These functional groups are critical for modulating biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various imidazole derivatives, including the target compound. The structure-activity relationship (SAR) indicates that modifications on the imidazole ring significantly affect antibacterial potency.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| 9d | >256 | 8 |
| 9h | 4 | 16 |
| 10d | 1 | 16 |
| 10j | 4 | 32 |
These results suggest that the presence of specific substituents can enhance the efficacy against resistant strains of bacteria, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
Research has also explored the role of imidazole derivatives in cancer treatment, particularly focusing on their ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune suppression within tumors. A study demonstrated that certain phenyl-imidazole derivatives exhibited enhanced binding affinity to IDO, leading to increased inhibition of tumor growth in vitro and in vivo models .
Case Studies
- Inhibition of IDO : A systematic study evaluated various phenyl-imidazole derivatives for their potency as IDO inhibitors. The most effective compounds showed a ten-fold increase in inhibition compared to standard imidazole derivatives, suggesting that structural modifications could lead to more effective anticancer agents .
- Antimicrobial Efficacy : In a comparative study, several imidazole derivatives were tested against clinical isolates of multidrug-resistant Staphylococcus aureus. The compound N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine demonstrated significant antibacterial activity with MIC values lower than those observed for conventional antibiotics .
Mechanistic Insights
The biological activity of N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine can be attributed to its ability to interact with key biological targets:
- Enzyme Inhibition : The imidazole moiety is known for its ability to coordinate with metal ions within enzyme active sites, potentially disrupting enzymatic activity crucial for pathogen survival or tumor growth.
- Cellular Interaction : Studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Q & A
Basic Research Questions
Q. What are the established synthesis routes for N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine, and how is structural confirmation achieved?
- Methodological Answer : Synthesis typically involves multi-step reactions, including imidazole ring formation via cyclization and subsequent Schiff base condensation. Key steps include:
- Cyclization : Using substituted benzaldehyde derivatives and ammonium acetate under reflux (e.g., ethanol, 80°C) to form the imidazole core .
- Schiff Base Formation : Reacting the imidazole intermediate with 4-methoxyphenylmethanamine in the presence of a dehydrating agent (e.g., molecular sieves) .
- Structural Confirmation : Employ NMR (¹H/¹³C) to verify imidazole proton environments and methoxy group signals (~δ 3.8 ppm). IR confirms C=N stretching (~1600 cm⁻¹) and aromatic C-H bonds. Mass Spectrometry validates molecular weight (expected ~380-400 g/mol) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for reactions involving volatile solvents .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid direct contact. For skin exposure, rinse immediately with water for ≥15 minutes .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Q. How is the compound initially screened for biological activity in pharmacological research?
- Methodological Answer :
- In vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity. IC₅₀ values are calculated via dose-response curves .
- Antimicrobial Screening : Use agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined via broth microdilution .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Methodological Answer :
- Catalyst Selection : Raney nickel avoids dehalogenation side reactions compared to palladium on carbon, which may reduce aryl chloride groups .
- Solvent Optimization : Replacing ethanol with water increases intermediate yields (e.g., from 45% to 65%) by stabilizing polar intermediates .
- Temperature Control : Maintaining 45°C during cyclization prevents premature Schiff base hydrolysis .
- Table 1 : Optimization data from analogous reactions (adapted from ):
| Condition | Yield (%) | Byproduct Formation |
|---|---|---|
| Pd/C in ethanol | 45 | High |
| Raney Ni in water | 92 | Low |
| Na₂CO₃ (weak base) in ethanol | 30 | Moderate |
Q. What strategies are used to compare biological activity across structural analogs?
- Methodological Answer :
- SAR Studies : Modify substituents (e.g., chloro to fluoro, methoxy to ethoxy) and assess changes in IC₅₀/MIC values. For example:
- 4-Methoxy vs. 4-Ethoxy : Increased hydrophobicity may enhance membrane permeability .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like topoisomerase II or β-tubulin .
Q. How are mechanistic insights into the compound’s biological activity elucidated?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure inhibition of cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) using fluorometric kits .
- Apoptosis Markers : Quantify caspase-3/7 activation via luminescence in treated cell lines .
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction .
Q. How can contradictions in experimental data (e.g., variable cytotoxicity) be resolved?
- Methodological Answer :
- Purity Verification : Re-analyze batches via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .
- Cell Line Variability : Test across multiple lines (e.g., HepG2 vs. A549) to account for genetic heterogeneity .
- Dose-Response Reproducibility : Repeat assays with fresh stock solutions to exclude degradation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
